REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.[C:13](=[O:16])([O-:15])[O-].[K+].[K+].Cl[C:20]1[CH:28]=[CH:27][C:23]([C:24](O)=[O:25])=[CH:22][CH:21]=1.[N+](C1C=CC=CC=1)([O-])=[O:30]>[Br-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH:12]1[C:2]([O:30][C:28]2[CH:20]=[CH:21][C:22]3[C:13]([O:15][C:24](=[O:25])[C:23]=3[CH:27]=2)=[O:16])=[CH:3][C:4]2[C:9]([O:8][C:6](=[O:7])[C:5]=2[CH:11]=1)=[O:10] |f:1.2.3,6.7|
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Name
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|
Quantity
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30 g
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Type
|
reactant
|
Smiles
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ClC=1C=C2C(C(=O)OC2=O)=CC1
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Name
|
|
Quantity
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30 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=CC=C1
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Name
|
|
Quantity
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1.32 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
11.4 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=CC=C1
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Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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0.36 g
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Type
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catalyst
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Smiles
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[Br-].C1(=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture heated for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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The reaction was heated for about 9 hours
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Duration
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9 h
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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to crystallize
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Type
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WASH
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Details
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was washed with solvent
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Type
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CUSTOM
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Details
|
dried in an air
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Type
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CUSTOM
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Details
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at 120° C.
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Name
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|
Type
|
product
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Smiles
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C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |